Cas no 6020-54-8 (5-Phenylthiazole-2,4-diamine Hydrobromide)

5-Phenylthiazole-2,4-diamine Hydrobromide 化学的及び物理的性質
名前と識別子
-
- 5-Phenylthiazole-2,4-diamine hydrobromide
- Diamino-5-phenylthiazole Hydrobromide
- 2,4-Diamino-5-phenylthiazole monohydrobromide
- 2,4-Thiazolediamine,5-phenyl-, hydrobromide (1:1)
- 5-Phenyl-2,4-thiazolediamine hydrobromide
- Amiphenazole Hydrobromide
- 5-Phenyl-2,4-thiazolediamine monohydrobromide
- 2,4-Diamino-5-phenyl-thiazole monohydrobromide
- 2,4-Diamino-5-phenylthiazole hydrobromide
- Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide
- 2,4-Thiazolediamine, 5-phenyl-, monohydrobromide
- 2,4-diamino-5-phenyl-thiazol monohydrobromide
- 5-phenyl-1,3-thiazole-2,4-diamine hydrobromide
- C9H10BrN3S
- MFCD00012713
- 2,4-diamino-5-phenyl thiazole hydrobromide
- DTXSID50208953
- J-640151
- NS00082392
- DB-053554
- CCRIS 1240
- CS-0319737
- J-800154
- AKOS016010394
- 6020-54-8
- EINECS 227-874-8
- AS-19591
- 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide
- JFSDUFWHNHMSRU-UHFFFAOYSA-N
- 5-Phenylthiazole-2,4-diamine Hydrobromide
-
- MDL: MFCD00012713
- インチ: 1S/C9H9N3S.BrH/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6;/h1-5H,10H2,(H2,11,12);1H
- InChIKey: JFSDUFWHNHMSRU-UHFFFAOYSA-N
- ほほえんだ: Br[H].S1C(N([H])[H])=NC(=C1C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 270.97800
- どういたいしつりょう: 270.978
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 93.2
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 283°C
- ふってん: 413.3°C at 760 mmHg
- フラッシュポイント: 203.7°C
- PSA: 93.17000
- LogP: 4.09500
- ようかいせい: 未確定
5-Phenylthiazole-2,4-diamine Hydrobromide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 3249
- セキュリティの説明: S24/25
- 危険レベル:6.1(b)
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装カテゴリ:III
- 包装等級:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
5-Phenylthiazole-2,4-diamine Hydrobromide 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
5-Phenylthiazole-2,4-diamine Hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-19591-10MG |
2,4-diamino-5-phenyl-thiazol monohydrobromide |
6020-54-8 | >99% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-19591-50MG |
2,4-diamino-5-phenyl-thiazol monohydrobromide |
6020-54-8 | >99% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38670-250mg |
5-Phenylthiazole-2,4-diamine hydrobromide |
6020-54-8 | 97% | 250mg |
¥186.0 | 2024-07-19 | |
Key Organics Ltd | AS-19591-25G |
2,4-diamino-5-phenyl-thiazol monohydrobromide |
6020-54-8 | >99% | 25g |
£1252.00 | 2025-02-09 | |
TRC | D416590-5g |
Diamino-5-phenylthiazole Hydrobromide |
6020-54-8 | 5g |
$ 736.00 | 2023-09-07 | ||
Chemenu | CM190364-5g |
5-Phenylthiazole-2,4-diamine hydrobromide |
6020-54-8 | 97% | 5g |
$239 | 2021-08-05 | |
Chemenu | CM190364-25g |
5-Phenylthiazole-2,4-diamine hydrobromide |
6020-54-8 | 97% | 25g |
$808 | 2021-08-05 | |
TRC | P399398-100mg |
5-Phenylthiazole-2,4-diamine Hydrobromide |
6020-54-8 | 100mg |
60.00 | 2021-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38670-100mg |
5-Phenylthiazole-2,4-diamine hydrobromide |
6020-54-8 | 97% | 100mg |
¥126.0 | 2024-07-19 | |
Chemenu | CM190364-5g |
5-Phenylthiazole-2,4-diamine hydrobromide |
6020-54-8 | 97% | 5g |
$239 | 2023-01-07 |
5-Phenylthiazole-2,4-diamine Hydrobromide 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
5-Phenylthiazole-2,4-diamine Hydrobromideに関する追加情報
Comprehensive Overview of 5-Phenylthiazole-2,4-diamine Hydrobromide (CAS No. 6020-54-8): Properties, Applications, and Research Insights
5-Phenylthiazole-2,4-diamine Hydrobromide (CAS No. 6020-54-8) is a specialized organic compound with a molecular formula of C9H9N3S·HBr. This thiazole derivative has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound's hydrobromide salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.
Recent studies highlight the growing interest in 5-Phenylthiazole-2,4-diamine Hydrobromide as a building block for heterocyclic compounds, particularly in the development of novel bioactive molecules. Researchers are exploring its role in modulating enzymatic activity and its potential as a precursor for small-molecule therapeutics. The compound's phenylthiazole core is structurally analogous to several FDA-approved drugs, fueling investigations into its pharmacophore properties.
From a synthetic chemistry perspective, CAS 6020-54-8 demonstrates remarkable versatility. Its diamine functionality allows for diverse chemical modifications, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. The hydrobromide counterion contributes to improved crystallinity, which is particularly valuable in X-ray diffraction studies for molecular characterization.
The compound's thermal stability and solubility profile make it suitable for various high-throughput screening applications. In drug discovery pipelines, 5-Phenylthiazole-2,4-diamine Hydrobromide serves as a valuable scaffold for designing kinase inhibitors and receptor modulators. Its molecular weight of 271.16 g/mol falls within the optimal range for drug-like properties, as defined by Lipinski's rule of five.
Quality control parameters for CAS No. 6020-54-8 typically include HPLC purity assessment (>98%), residual solvent analysis, and heavy metal content verification. The compound's spectroscopic properties (including characteristic NMR peaks and mass spectral data) serve as important identification markers. Storage recommendations generally suggest protection from light and moisture at controlled room temperature.
Emerging applications of 5-Phenylthiazole-2,4-diamine Hydrobromide extend to materials science, where its conjugated system shows potential in organic electronic materials. The thiazole ring contributes to electron transport properties, while the aromatic phenyl group enhances thermal stability—features increasingly valuable in optoelectronic device development.
Recent patent literature reveals growing interest in 6020-54-8 derivatives for various therapeutic areas. The compound's hydrogen bonding capacity and molecular planarity make it particularly interesting for targeting protein-protein interactions, a hot topic in modern drug design strategies. Computational chemistry studies suggest favorable binding affinities for certain biological targets.
From a regulatory perspective, 5-Phenylthiazole-2,4-diamine Hydrobromide is classified as a research chemical with no known major hazards when handled properly. Standard laboratory precautions are recommended, including the use of personal protective equipment. The compound's environmental fate and biodegradability characteristics are subjects of ongoing investigation as part of green chemistry initiatives.
The global market for thiazole derivatives like CAS 6020-54-8 continues to expand, driven by pharmaceutical R&D investments. Custom synthesis services increasingly offer this compound with various modifications to meet specific research needs. Analytical method development for impurity profiling remains an active area of method development to support quality assurance.
Future research directions for 5-Phenylthiazole-2,4-diamine Hydrobromide may explore its potential in combination therapies and targeted drug delivery systems. The compound's structure-activity landscape continues to be mapped through advanced computational modeling and high-content screening approaches. As synthetic methodologies advance, more efficient routes to this valuable intermediate are likely to emerge.
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